molecular formula C15H12N2O B3511862 2-cyano-N,N-diphenylacetamide

2-cyano-N,N-diphenylacetamide

Cat. No.: B3511862
M. Wt: 236.27 g/mol
InChI Key: IXMYGQGJFBVKNW-UHFFFAOYSA-N
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Description

2-Cyano-N,N-diphenylacetamide is a substituted acetamide derivative featuring a cyano group (-CN) at the α-position and two phenyl groups attached to the amide nitrogen. These compounds are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactive cyano and amide functionalities .

Properties

IUPAC Name

2-cyano-N,N-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-12-11-15(18)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMYGQGJFBVKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N,N-diphenylacetamide typically involves the reaction of diphenylamine with cyanoacetic acid or its derivatives. One common method includes the reaction of diphenylamine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N,N-diphenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various heterocyclic compounds, amines, and substituted acetamides.

Scientific Research Applications

2-cyano-N,N-diphenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of new materials and pharmaceuticals.

    Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-cyano-N,N-diphenylacetamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The phenyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity. The exact pathways and molecular targets depend on the specific application and the derivatives formed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-cyano-N,N-diphenylacetamide analogs and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Physical State Key Applications References
2-Cyano-N,N-diethylacetamide C₇H₁₂N₂O 140.18 Yellow-brown liquid Intermediate for Entacapone (Parkinson’s drug), fluorophores, and cyanofluoroamides
2-Cyano-N,N-dimethylacetamide C₅H₈N₂O 112.13 Crystalline powder (mp 66°C) Herbicide synthesis (e.g., nicosulfuron), organocatalyst in hydrazide derivatives
2-Chloro-N,N-diphenylacetamide C₁₄H₁₂ClNO 245.71 Solid Analgesic agents (COX-1/COX-2 inhibition), antimycobacterial activity
2,2-Diphenylacetamide C₁₄H₁₃NO 211.26 Solid (mp 430–433 K) Precursor to loperamide, darifenacin, and fenpiverine; antimycobacterial derivatives
2-Cyano-N-phenylacetamide C₉H₈N₂O 160.17 Solid Pharmaceutical intermediates, fluorophore synthesis

Structural and Functional Differences

  • N-Substituent Effects: Diethyl/Dimethyl Groups: 2-Cyano-N,N-diethylacetamide and its dimethyl analog exhibit enhanced solubility in organic solvents (e.g., THF, dichloromethane) due to their alkyl chains, facilitating reactions in non-polar media . In contrast, diphenyl-substituted derivatives (e.g., 2-chloro-N,N-diphenylacetamide) display rigid aromatic backbones, favoring π-π stacking and hydrogen bonding in crystal lattices . Cyanide Reactivity: The cyano group in 2-cyano-N,N-diethylacetamide enables nucleophilic additions and cyclization reactions, critical for synthesizing COMT inhibitors like Entacapone . In 2-cyano-N,N-dimethylacetamide, this group participates in Lawesson’s reagent-mediated thioamide formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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